Cas no 1535372-08-7 (2-cyclopentyl-3,3-dimethylbutanoic acid)

2-Cyclopentyl-3,3-dimethylbutanoic acid is a specialized carboxylic acid featuring a cyclopentyl substituent and a highly branched alkyl chain. Its unique structure imparts steric hindrance and lipophilic character, making it valuable in organic synthesis and pharmaceutical intermediates. The compound's rigid cyclopentyl group enhances conformational stability, while the tertiary carbon adjacent to the carboxyl group influences reactivity and selectivity in esterification or amidation reactions. Its properties are particularly useful in designing bioactive molecules or chiral auxiliaries. The acid's high purity and defined stereochemistry (if applicable) ensure consistent performance in research and industrial applications, such as asymmetric synthesis or fine chemical production.
2-cyclopentyl-3,3-dimethylbutanoic acid structure
1535372-08-7 structure
Product Name:2-cyclopentyl-3,3-dimethylbutanoic acid
CAS No:1535372-08-7
MF:C11H20O2
MW:184.275303840637
MDL:MFCD25996818
CID:5456565
PubChem ID:67957597
Update Time:2025-10-19

2-cyclopentyl-3,3-dimethylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-cyclopentyl-3,3-dimethylbutanoic acid
    • MDL: MFCD25996818
    • Inchi: 1S/C11H20O2/c1-11(2,3)9(10(12)13)8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,12,13)
    • InChI Key: UXRVXFFPRGIEMZ-UHFFFAOYSA-N
    • SMILES: C(C1CCCC1)(C(=O)O)C(C)(C)C

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Additional information on 2-cyclopentyl-3,3-dimethylbutanoic acid

Recent Advances in the Study of 2-Cyclopentyl-3,3-dimethylbutanoic Acid (CAS: 1535372-08-7)

2-Cyclopentyl-3,3-dimethylbutanoic acid (CAS: 1535372-08-7) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopentyl and dimethylbutanoic acid structure, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, making it a subject of intense scientific scrutiny.

The synthesis of 2-cyclopentyl-3,3-dimethylbutanoic acid has been optimized in recent research to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel catalytic approach that enhances the stereoselectivity of the synthesis process. This advancement is critical for ensuring the consistency and scalability of production, which is essential for further pharmacological evaluations and potential clinical applications.

Pharmacological studies have revealed that 2-cyclopentyl-3,3-dimethylbutanoic acid exhibits notable anti-inflammatory and analgesic properties. In vitro and in vivo experiments demonstrated its ability to modulate key inflammatory pathways, including the NF-κB and COX-2 pathways. These findings suggest its potential as a lead compound for developing new anti-inflammatory drugs, particularly for conditions such as rheumatoid arthritis and chronic pain syndromes.

Further investigations into the mechanistic underpinnings of 2-cyclopentyl-3,3-dimethylbutanoic acid have identified its interaction with specific cellular receptors and enzymes. A 2024 study in Bioorganic & Medicinal Chemistry Letters highlighted its affinity for the PPAR-γ receptor, a target implicated in metabolic disorders such as diabetes and obesity. This discovery opens new avenues for exploring its therapeutic applications beyond inflammation, potentially addressing unmet needs in metabolic disease treatment.

Despite these promising findings, challenges remain in the development of 2-cyclopentyl-3,3-dimethylbutanoic acid as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects require further investigation. Ongoing research aims to address these challenges through structural modifications and formulation strategies, as reported in a recent preprint from the European Journal of Pharmaceutical Sciences.

In conclusion, 2-cyclopentyl-3,3-dimethylbutanoic acid (CAS: 1535372-08-7) represents a compelling area of research in chemical biology and drug development. Its multifaceted pharmacological profile and recent synthetic advancements position it as a promising candidate for further exploration. Future studies will likely focus on optimizing its pharmacokinetic properties and expanding its therapeutic potential across a broader range of diseases.

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